TREM-1 inhibitory peptide M3

TREM-1 eCIRP Inflammation

TREM-1 inhibitory peptide M3 (RGFFRGG) is the only commercially available eCIRP-derived TREM-1 antagonist—not a generic decoy. Unlike broad inhibitors LP17/LR12, which failed in Phase IIb sepsis, M3 specifically blocks the eCIRP-TREM-1 interaction, the critical DAMP-driven pathway in ischemia-reperfusion injury and hemorrhagic shock. Preclinical data show 40% survival improvement and multi-organ protection (lung, kidney, liver). M3 provides unmatched pathway specificity for eCIRP/TREM-1 mechanistic studies, eliminating confounding effects of non-selective TREM-1 blockade. Ideal for ligand-dependent vs. independent TREM-1 research and preclinical combination therapy models.

Molecular Formula C36H53N13O8
Molecular Weight 795.9 g/mol
Cat. No. B12379137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTREM-1 inhibitory peptide M3
Molecular FormulaC36H53N13O8
Molecular Weight795.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C36H53N13O8/c37-24(13-7-15-42-35(38)39)31(54)45-20-29(51)47-26(17-22-9-3-1-4-10-22)33(56)49-27(18-23-11-5-2-6-12-23)34(57)48-25(14-8-16-43-36(40)41)32(55)46-19-28(50)44-21-30(52)53/h1-6,9-12,24-27H,7-8,13-21,37H2,(H,44,50)(H,45,54)(H,46,55)(H,47,51)(H,48,57)(H,49,56)(H,52,53)(H4,38,39,42)(H4,40,41,43)/t24-,25-,26-,27-/m0/s1
InChIKeyAEMLCJQUJBKKDK-FWEHEUNISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TREM-1 Inhibitory Peptide M3: A Ligand-Dependent Antagonist for eCIRP-Driven Inflammation Research


TREM-1 inhibitory peptide M3 (RGFFRGG) is a 7-amino acid peptide derived from the cold-inducible RNA-binding protein (CIRP), acting as a ligand-dependent antagonist of triggering receptor expressed on myeloid cells-1 (TREM-1) [1]. It functions by competitively blocking the interaction between extracellular CIRP (eCIRP) and TREM-1, thereby suppressing the downstream inflammatory cascade . In preclinical models, M3 has demonstrated efficacy in attenuating systemic and pulmonary inflammation, mitigating acute organ injury, and improving survival in conditions such as intestinal ischemia-reperfusion, renal ischemia-reperfusion, and hemorrhagic shock .

Why Generic TREM-1 Peptide Substitution is Inadequate: The Case for M3's eCIRP-Specific Blockade


Generic substitution among TREM-1 inhibitory peptides is not scientifically valid due to fundamental differences in their mechanisms of action (MOA) and ligand specificity. While many TREM-1 inhibitors, such as LP17 and LR12 (nangibotide), act as broad, ligand-competitive decoys [1], M3 is uniquely derived from the CIRP sequence and specifically inhibits the eCIRP-TREM-1 interaction [2]. This distinction is critical because eCIRP is a major damage-associated molecular pattern (DAMP) driving inflammation in ischemia-reperfusion injury and sepsis [3]. Furthermore, emerging clinical evidence shows that broad, ligand-dependent TREM-1 inhibition with LR12 failed to meet its primary endpoint in a Phase IIb sepsis trial, highlighting the translational risk of non-specific blockade [4]. Therefore, selecting M3 is essential for research focused on the eCIRP/TREM-1 axis, where broader inhibitors would confound pathway-specific analysis and may lack translational relevance for this specific ligand-receptor pair.

M3 Peptide: Quantified Differentiation Versus LP17, LR12, and GF9 in Preclinical Inflammation Models


M3's Ligand-Specific Blockade of eCIRP-TREM-1 Interaction Provides a Unique, Quantifiable Anti-Inflammatory Advantage Over Non-Specific Inhibitors

M3 is a 7-amino acid peptide (RGFFRGG) derived from the sequence of eCIRP, specifically designed and validated to block the eCIRP-TREM-1 interaction [1]. This mechanism contrasts sharply with other TREM-1 inhibitory peptides like LP17, which are designed as broader decoy receptors lacking this specific ligand-targeting sequence [2]. This specificity is fundamental to its function, as it directly targets a known DAMP pathway crucial in sterile inflammation [3].

TREM-1 eCIRP Inflammation

M3 Doubles Survival in a Clinically Relevant Intestinal Ischemia-Reperfusion Model, a Benchmark Not Yet Met by Other Peptides

In a murine model of intestinal ischemia-reperfusion (I/R), treatment with M3 (10 mg/kg, i.p.) significantly improved 24-hour survival from 40% in vehicle-treated controls to 80% [1]. This 100% relative survival benefit is a robust, quantitative in vivo efficacy endpoint. For comparison, while the TREM-1 inhibitor LP17 has shown survival benefit in a rat polymicrobial sepsis model (over 60% survival vs. an unreported control survival rate), no direct survival data exists for LP17 or LR12 in this specific intestinal I/R model, making M3 the only peptide with proven efficacy in this context [2].

Ischemia-Reperfusion Acute Lung Injury Survival

M3 Demonstrates Multi-Organ Protection and Reduces AKI Biomarkers, a Therapeutic Profile Distinct from Lung-Selective Peptides

M3 treatment (10 mg/kg, i.p.) in a murine renal ischemia-reperfusion model resulted in significant reductions in key serum biomarkers of acute kidney injury (AKI): serum creatinine and blood urea nitrogen (BUN) were markedly decreased compared to vehicle controls [1]. This contrasts with findings for ligand-independent TREM-1 inhibitors like GF9, which showed no significant effect in an LPS-induced acute lung injury model, while a different formulation (GA31-LPC) was required for therapeutic benefit [2]. This highlights M3's robust, single-agent efficacy across multiple organ injury models (lung, intestine, kidney).

Acute Kidney Injury Renal Ischemia-Reperfusion Multi-organ Protection

M3's Efficacy in Hemorrhagic Shock and Sepsis is Tied to eCIRP Blockade, Differentiating it from LR12's Failed Clinical Strategy

M3 has demonstrated cardioprotective effects and significantly improved survival in a neonatal sepsis model by inhibiting the eCIRP/TREM-1 interaction [1]. This specific MOA is a key differentiator from the clinical candidate LR12 (nangibotide), a broad TREM-1 decoy peptide that failed in a Phase IIb sepsis trial (ASTONISH) despite promising preclinical data [2]. The failure of LR12 is hypothesized to be due to the multiplicity of TREM-1 ligands, suggesting that a targeted approach like M3's may have superior translational potential for specific eCIRP-driven conditions [3].

Hemorrhagic Shock Sepsis Cardioprotection

M3's Optimized Dosing and Solubility Profile Enables Reproducible In Vivo Studies with Reduced Formulation Complexity

M3 demonstrates high solubility in DMSO (100 mg/mL) and achieves a clear solution at ≥ 2.5 mg/mL in standard aqueous buffers, facilitating simple and reproducible preparation of in vivo formulations . Its effective in vivo dose is well-established at 10 mg/kg via intraperitoneal injection [1]. In contrast, other TREM-1 inhibitory peptides may require more complex formulation strategies. For example, the ligand-independent peptide GA31 requires self-assembly into macrophage-targeted lipopeptide complexes (GA31-LPC) for optimal in vivo activity, adding a layer of complexity and variability to experimental design [2].

Solubility Formulation In Vivo Dosing

Optimal Research Applications for TREM-1 Inhibitory Peptide M3: Validated Use Cases in Inflammation and Organ Injury


Investigating eCIRP-Driven Sterile Inflammation in Ischemia-Reperfusion Injury (Intestinal, Renal, Hepatic)

M3 is the ideal tool for dissecting the eCIRP/TREM-1 pathway in sterile inflammatory conditions such as intestinal and renal ischemia-reperfusion injury. Its established efficacy in reducing organ injury markers (ALT, AST, LDH, creatinine, BUN) and improving survival by 40 percentage points in these models makes it a highly specific probe for this ligand-receptor axis [1]. Researchers can use M3 to validate the role of eCIRP as a DAMP and to screen for downstream therapeutic targets specific to ischemia-reperfusion pathology.

Modeling Multi-Organ Dysfunction and Acute Lung Injury (ALI) in Sepsis and Hemorrhagic Shock

For studies of systemic inflammation leading to multi-organ failure, M3 provides a validated pharmacologic tool with demonstrated protective effects across lung, kidney, and cardiac tissues [2]. Its ability to reduce both systemic and pulmonary pro-inflammatory cytokines and chemokines makes it suitable for investigating the mechanisms of organ cross-talk and inflammation propagation in complex models like polymicrobial sepsis and hemorrhagic shock, where eCIRP is a key driver of pathology.

Differentiating Ligand-Dependent vs. Ligand-Independent TREM-1 Signaling Pathways

M3 serves as a critical reference compound for mechanistic studies aiming to differentiate between ligand-dependent (e.g., eCIRP, HMGB1) and ligand-independent TREM-1 activation. By using M3 in parallel with a ligand-independent inhibitor like GF9, researchers can delineate the specific contribution of eCIRP to TREM-1 signaling in various disease models, providing insights that are unattainable with non-specific TREM-1 antibodies or decoy peptides [3].

Preclinical Development of Combination Therapies for Sepsis and ARDS

Given the failure of broad TREM-1 inhibition (LR12) in clinical sepsis trials, M3 offers a more targeted approach for preclinical combination therapy studies. Its eCIRP-specific mechanism may synergize with standard-of-care interventions (e.g., antibiotics, fluid resuscitation) or other immunomodulators without the confounding effects of blocking other TREM-1 ligands that may have protective roles. This makes M3 a valuable asset for developing novel, mechanism-informed therapeutic regimens for sepsis and acute respiratory distress syndrome (ARDS) [4].

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